2,7-Dimethylpyrene

Catalog No.
S793672
CAS No.
15679-24-0
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethylpyrene

CAS Number

15679-24-0

Product Name

2,7-Dimethylpyrene

IUPAC Name

2,7-dimethylpyrene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3

InChI Key

GSKHIRFMTJUBSM-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C

Solubility

In water, 4.567X10-3 mg/L at 25 °C (est)

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C

Synthesis:

2,7-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with two methyl groups attached at the 2nd and 7th positions of the pyrene core. While its natural occurrence is unknown, it can be synthesized in a laboratory setting using various methods. One common method involves Friedel-Crafts alkylation, where pyrene reacts with a methylating agent like t-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Potential Applications:

Research into 2,7-Dimethylpyrene is limited, but its potential applications are being explored in several areas:

  • Organic electronics

    PAHs like 2,7-Dimethylpyrene possess unique electronic properties due to their conjugated ring structure. This makes them potential candidates for various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

  • Organic photovoltaics

    Similar to their application in OLEDs, 2,7-Dimethylpyrene and other PAHs are being investigated for their potential use in organic solar cells due to their ability to absorb light and convert it into electricity [].

  • Biomedical research

    Some studies have explored the potential use of PAHs, including 2,7-Dimethylpyrene, in the development of new drugs and therapeutic agents. However, further research is needed to understand their efficacy and safety profile [].

2,7-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₄. It is characterized by two methyl groups attached to the pyrene structure at the 2 and 7 positions. This compound exhibits unique chemical properties due to its symmetrical structure, which facilitates various

Currently, there is no scientific research available on the specific mechanism of action of 2,7-Dimethylpyrene.

As with most PAHs, 2,7-Dimethylpyrene is likely to be carcinogenic []. However, specific data on its toxicity, flammability, and reactivity is lacking and requires further investigation.

Limitations and Future Research

Research on 2,7-Dimethylpyrene is limited. Future investigations could explore:

  • Its presence in environmental samples and potential human exposure routes.
  • Its toxicity and potential health effects.
  • Synthetic methods for obtaining this compound for further research.

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding dihydropyrene derivatives.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration and halogenation, resulting in nitro and halogenated derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

As a PAH, 2,7-Dimethylpyrene is metabolized by the cytochrome P450 enzyme system, which leads to the formation of reactive metabolites. These metabolites can bind to DNA and proteins, potentially causing mutations and cellular damage. The compound's biological activity is influenced by environmental factors such as temperature and pH, which affect its stability and reactivity . Additionally, studies indicate that methyl groups in 2,7-Dimethylpyrene play a crucial role in its thermal reactivity and biological interactions .

The synthesis of 2,7-Dimethylpyrene involves several steps:

  • Bromination of Mesitylene: Mesitylene is brominated using two equivalents of N-bromosuccinimide to yield para-dibromomesitylene.
  • Formation of Metacyclophane: The dibromomesitylene is converted into 5,13-dimethyl[2.2]-metacyclophane via a modified Wurtz reaction.
  • Oxidation: The metacyclophane undergoes mild oxidation to produce 2,7-dimethyl-4,5,9,10-tetrahydropyrene.
  • Dehydrogenation: The tetrahydropyrene is dehydrogenated over palladium on charcoal at 270°C to yield 2,7-Dimethylpyrene .

This multi-step synthesis highlights the complexity involved in producing this compound.

2,7-Dimethylpyrene has several applications:

  • Material Science: Its unique properties make it suitable for use in polymerization processes and as a precursor for advanced materials.
  • Environmental Monitoring: As a representative PAH, it serves as a model compound for studying the behavior and effects of PAHs in environmental contexts.
  • Chemical Research: It is used in studies related to thermal reactions and polymerization mechanisms involving PAHs .

Several compounds share structural similarities with 2,7-Dimethylpyrene. Here are some notable examples:

Compound NameStructureKey Differences
PyreneC₁₄H₈Unsubstituted; lacks methyl groups
1-MethylpyreneC₁₅H₁₀Contains one methyl group
4-MethylpyreneC₁₅H₁₀Contains one methyl group at a different position
1,6-DimethylpyreneC₁₆H₁₂Methyl groups at positions 1 and 6

These compounds exhibit varying degrees of reactivity and biological activity compared to 2,7-Dimethylpyrene. The presence of methyl groups in different positions affects their thermal stability and reactivity patterns significantly.

XLogP3

5.8

LogP

log Kow = 6.03 (est)

Melting Point

230 °C

UNII

0E465NIX94

Use and Manufacturing

IDENTIFICATION: 2,7-Dimethylpyrene is a solid. It is nearly insoluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 2,7-Dimethylpyrene is a substance that occurs as a result of incomplete burning of fossil fuels, wood, oils, gasoline or other organic substances. It can occur from grilling or smoking meats and in tobacco smoke. USE: There are no commercial uses of 2,7-dimethylpyrene. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 2,7-dimethylpyrene from the air or have direct skin contact. The general population may be exposed by breathing in exhaust, fumes or smoke from combustion sources. Exposure can also occur when grilling and smoking meat, eating grilled meat, or exposure to tobacco smoke. 2,7-Dimethylpyrene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down in the air by sunlight. It will volatilize slowly into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down slowly by microorganisms. It is expected to build up in some aquatic organisms, but not some fish. RISK: Data on the potential for 2,7-dimethylpyrene to produce toxic effects in humans were not available. Data on the potential for 2,7-dimethylpyrene to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2,7-dimethylpyrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

6.86X10-8 mm Hg at 25 °C (est)

Other CAS

15679-24-0

Wikipedia

2,7-dimethylpyrene

Dates

Modify: 2023-08-15

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